2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of piperidine derivatives with pyrazole compounds. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often require refluxing in ethanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can serve as a ligand in biochemical assays to study enzyme interactions and receptor binding.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in medicinal chemistry or acting as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: This compound shares a similar pyrazole ring but differs in the substitution pattern and ring structure.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This compound features a boronic acid ester functional group, making it useful in Suzuki coupling reactions.
Uniqueness
2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern and the combination of piperidine and pyrazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-4-(1-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-5-9(3-4-11-8)10-6-12-13(2)7-10/h6-9,11H,3-5H2,1-2H3 |
InChI Key |
BKPGKPNGTSKSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)C2=CN(N=C2)C |
Origin of Product |
United States |
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